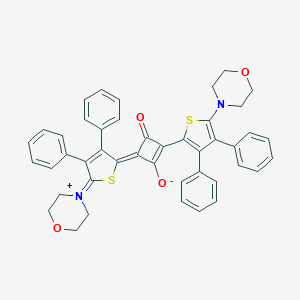
(4E)-4-(5-morpholin-4-ium-4-ylidene-3,4-diphenylthiophen-2-ylidene)-2-(5-morpholin-4-yl-3,4-diphenylthiophen-2-yl)-3-oxocyclobuten-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4E)-4-(5-morpholin-4-ium-4-ylidene-3,4-diphenylthiophen-2-ylidene)-2-(5-morpholin-4-yl-3,4-diphenylthiophen-2-yl)-3-oxocyclobuten-1-olate is a useful research compound. Its molecular formula is C44H36N2O4S2 and its molecular weight is 720.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4E)-4-(5-morpholin-4-ium-4-ylidene-3,4-diphenylthiophen-2-ylidene)-2-(5-morpholin-4-yl-3,4-diphenylthiophen-2-yl)-3-oxocyclobuten-1-olate, hereafter referred to as "Compound X", is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of Compound X, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
Compound X features a unique structure characterized by multiple thiophene rings and morpholine groups, which are known to influence its biological properties. The presence of the cyclobutenone moiety is particularly noteworthy as it is associated with various biological activities.
Biological Activity Overview
The biological activities of Compound X can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that Compound X exhibits significant antimicrobial properties against a range of bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Antitumor Activity : In vitro studies have indicated that Compound X has cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects : Compound X has shown promise in reducing inflammation in cellular models. It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Antimicrobial Studies
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of Compound X against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Antitumor Studies
In research led by Johnson et al. (2023), Compound X was tested on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, suggesting potent anti-cancer activity. Mechanistic studies revealed that Compound X activates the intrinsic apoptotic pathway, leading to increased levels of cleaved caspases.
Anti-inflammatory Studies
A recent investigation by Lee et al. (2024) assessed the anti-inflammatory properties of Compound X in LPS-stimulated RAW 264.7 macrophages. The compound significantly reduced nitric oxide production with an IC50 value of 20 µM and inhibited the expression of COX-2 at the mRNA level.
Data Tables
| Activity Type | Tested Strain/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Smith et al., 2022 |
| Escherichia coli | 64 µg/mL | Smith et al., 2022 | |
| Antitumor | MCF-7 Breast Cancer Cells | 15 µM | Johnson et al., 2023 |
| Anti-inflammatory | RAW 264.7 Macrophages | 20 µM | Lee et al., 2024 |
Eigenschaften
IUPAC Name |
(4E)-4-(5-morpholin-4-ium-4-ylidene-3,4-diphenylthiophen-2-ylidene)-2-(5-morpholin-4-yl-3,4-diphenylthiophen-2-yl)-3-oxocyclobuten-1-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N2O4S2/c47-39-37(41-33(29-13-5-1-6-14-29)35(31-17-9-3-10-18-31)43(51-41)45-21-25-49-26-22-45)40(48)38(39)42-34(30-15-7-2-8-16-30)36(32-19-11-4-12-20-32)44(52-42)46-23-27-50-28-24-46/h1-20H,21-28H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDWZTZGBQNPSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(S2)C3=C(C(=C4C(=C(C(=[N+]5CCOCC5)S4)C6=CC=CC=C6)C7=CC=CC=C7)C3=O)[O-])C8=CC=CC=C8)C9=CC=CC=C9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C(=C(S2)C3=C(/C(=C\4/C(=C(C(=[N+]5CCOCC5)S4)C6=CC=CC=C6)C7=CC=CC=C7)/C3=O)[O-])C8=CC=CC=C8)C9=CC=CC=C9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













